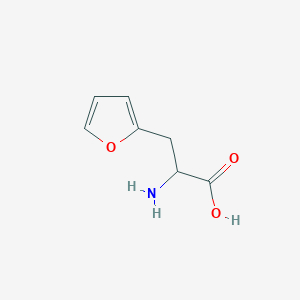

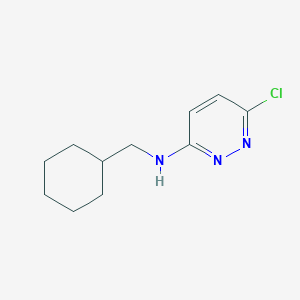

N-(5-acetamido-2-methoxyphenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds has been explored in the provided papers. In the first study, novel N-(3-oxobutyl)-hydroxy- and acetoxypyrido[2,3-d]pyridazinones were synthesized through a Michael-type reaction between quinolinic acid hydrazide and methyl vinyl ketone. This reaction produced a mixture of two isomers, which were then separated by crystallization. The subsequent acetylation of these isomers yielded acetoxypyrido[2,3-d]pyridazinones . The second paper describes the synthesis of novel 2-chloro N-aryl substituted acetamide derivatives of 5-[2-(4-methoxyphenyl) pyridin-3-yl]-1, 3, 4-oxadiazole-2-thiol. These compounds were characterized using various spectroscopic methods, including LCMS, IR, 1H, and 13C NMR .

Molecular Structure Analysis

The molecular structures of the synthesized compounds in the first paper were confirmed using 1H, 13C, 15N NMR, and 1D NOE difference spectra, as well as 2D C,H-correlation experiments . This comprehensive analysis allowed for the complete assignment of the structures. In the second study, the synthesized compounds were characterized by LCMS, IR, 1H, and 13C NMR spectroscopies, which provided detailed information about the molecular structures .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of the compounds in the first paper include a Michael-type reaction followed by acetylation. The Michael-type reaction is a conjugate addition of a carbanion or another nucleophile to an α,β-unsaturated carbonyl compound. The acetylation process involves introducing an acetyl functional group into a chemical compound . The second paper does not detail the specific chemical reactions but focuses on the linear synthesis of the acetamide derivatives .

Physical and Chemical Properties Analysis

The first paper reports that the synthesized compounds showed low acute toxicity with an LD50 > 1000 mg/kg in mice, indicating a favorable safety profile. Additionally, sedative activity was observed for the title compounds, with one displaying borderline anticonvulsant activity in the metrazole test model . The second paper evaluated the synthesized compounds for their in vitro anticancer activity on three different human leukemic cell lines. Among the compounds, one exhibited high cytotoxicity on PANC-1 and HepG2 cell lines, while another showed moderate cytotoxicity on MCF7 .

Case Studies and Applications

The first paper presents a preliminary pharmacological test indicating sedative and potential anticonvulsant properties for the synthesized compounds, which could be relevant for the development of new therapeutic agents . The second paper's case study involves the evaluation of anticancer properties of the synthesized compounds, with some showing promising cytotoxic effects against specific cancer cell lines, suggesting potential applications in cancer treatment .

Applications De Recherche Scientifique

Synthesis and Biological Activity

Research on derivatives similar to the specified compound has shown significant potential in the synthesis of novel pharmaceutical agents with diverse biological activities. For instance, studies on pyridazinone derivatives and their analogs have demonstrated notable antinociceptive, anti-inflammatory, and analgesic properties, suggesting their utility in pain management and inflammation treatment (Dogruer, Şahin, Ünlü, & Ito, 2000). These findings highlight the importance of structural modifications in enhancing the therapeutic efficacy of these compounds.

Heterocyclic Chemistry and Drug Development

The role of heterocyclic chemistry in drug development is further emphasized through the synthesis of complex molecules that serve as key intermediates or active pharmaceutical ingredients (APIs). For example, the development of benzodiazepines and related compounds illustrates the critical role of heterocyclic intermediates in creating drugs with central nervous system (CNS) activity, potentially applicable to disorders such as anxiety, epilepsy, and insomnia (Barlin, Davies, Ireland, & Zhang, 1992).

Antioxidant Properties

Research into the antioxidant capabilities of certain derivatives further expands the potential applications of compounds related to "N-(5-acetamido-2-methoxyphenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide". Studies indicate that specific modifications in the molecular structure can lead to enhanced antioxidant activities, which are crucial for combating oxidative stress and may have implications in preventing or treating diseases associated with oxidative damage (El-Adasy, 2017).

Propriétés

IUPAC Name |

N-(5-acetamido-2-methoxyphenyl)-4-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N4O4/c1-16-6-8-18(9-7-16)20-11-13-24(31)28(27-20)14-4-5-23(30)26-21-15-19(25-17(2)29)10-12-22(21)32-3/h6-13,15H,4-5,14H2,1-3H3,(H,25,29)(H,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYGNMIVVRDQURY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=C(C=CC(=C3)NC(=O)C)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-dimethyl-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-sulfonamide](/img/structure/B3002230.png)

![1-{[Methyl({[4-(piperidin-1-yl)phenyl]methyl})amino]methyl}-4-phenylazetidin-2-one](/img/structure/B3002231.png)

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-{1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}-2-methylpiperazine](/img/structure/B3002235.png)

![N-(5-tert-butyl-2-hydroxyphenyl)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide](/img/structure/B3002240.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B3002242.png)

![6,6'-(piperazine-1,4-diyldimethanediyl)bis(2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one)](/img/structure/B3002244.png)

![2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B3002249.png)

![2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-ethyl-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3002250.png)

![2-[(2-Bromophenyl)methylene]-6-hydroxy-4-methylbenzo[b]furan-3-one](/img/structure/B3002252.png)